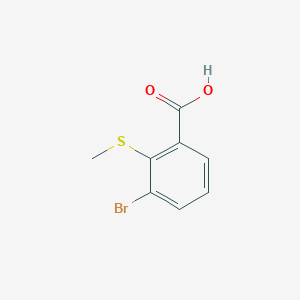

3-Bromo-2-(methylthio)benzoic acid

Description

BenchChem offers high-quality 3-Bromo-2-(methylthio)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-(methylthio)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2S/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAJIAHCWLXQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-2-(methylthio)benzoic Acid: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-(methylthio)benzoic acid, a halogenated and sulfur-containing aromatic carboxylic acid. While specific literature on this compound is not abundant, this document synthesizes information from related molecules and established chemical principles to present a detailed analysis of its molecular structure, plausible synthetic routes, predicted spectroscopic characteristics, and potential applications, particularly in the fields of medicinal chemistry and organic synthesis. The unique substitution pattern of a bromine atom and a methylthio group ortho to a carboxylic acid function suggests its utility as a versatile building block for the synthesis of complex heterocyclic systems and as a scaffold for the development of novel therapeutic agents.

Introduction and Overview

3-Bromo-2-(methylthio)benzoic acid (CAS No. 95331-45-0) is a substituted benzoic acid derivative featuring a trifunctionalized aromatic ring. The presence of a carboxylic acid, a bromine atom, and a methylthio (thioanisole) group in a specific ortho- and meta-arrangement imparts a unique combination of steric and electronic properties to the molecule. This distinct architecture makes it a molecule of significant interest for synthetic chemists and drug discovery professionals.

The carboxylic acid moiety serves as a handle for various chemical transformations, including esterification, amidation, and conversion to other functional groups. The bromine atom is a versatile functional group that can participate in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents. The methylthio group can influence the molecule's lipophilicity and metabolic stability and can also be a site for further chemical modification, such as oxidation to the corresponding sulfoxide or sulfone, which can have profound effects on biological activity.

This guide will delve into the key aspects of 3-Bromo-2-(methylthio)benzoic acid, providing a foundational understanding for its potential use in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-Bromo-2-(methylthio)benzoic acid is characterized by a benzene ring substituted with a carboxylic acid group at position 1, a methylthio group at position 2, and a bromine atom at position 3.

Table 1: Physicochemical Properties of 3-Bromo-2-(methylthio)benzoic acid

| Property | Value | Source/Method |

| CAS Number | 95331-45-0 | Chemical Abstracts Service |

| Molecular Formula | C₈H₇BrO₂S | Calculated |

| Molecular Weight | 247.11 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | Inferred from similar compounds |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region will likely display a complex splitting pattern due to the three adjacent protons on the benzene ring.

-

Aromatic Protons (3H): Expected in the range of δ 7.0-8.0 ppm. The proton at position 6 (ortho to the carboxylic acid) will likely be the most deshielded. The protons at positions 4 and 5 will exhibit coupling to each other and to the proton at position 6.

-

Methyl Protons (3H): A singlet is expected for the methyl group of the thioether, likely in the range of δ 2.3-2.6 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): Expected to be in the range of δ 165-175 ppm.

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 120-145 ppm). The carbons attached to the bromine, sulfur, and carboxylic acid groups will have characteristic chemical shifts.

-

Methyl Carbon (-SCH₃): A signal for the methyl carbon is expected in the range of δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A broad band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[1]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700 cm⁻¹.[1]

-

C-Br Stretch: A band in the fingerprint region, typically between 500 and 600 cm⁻¹.

-

C-S Stretch: A weaker band in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed for the molecular ion due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The peaks will be at m/z 246 and 248.

-

Fragmentation: Common fragmentation pathways would include the loss of a hydroxyl radical (-OH), a carboxyl group (-COOH), and potentially cleavage of the methyl group from the thioether.

Synthesis of 3-Bromo-2-(methylthio)benzoic Acid

A plausible and efficient synthetic route to 3-Bromo-2-(methylthio)benzoic acid can be designed based on established organic synthesis methodologies. One such approach involves the ortho-lithiation of a suitable precursor followed by carboxylation.

Proposed Synthetic Pathway

Figure 1: Proposed synthesis of 3-Bromo-2-(methylthio)benzoic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Bromo-2-(methylthio)benzene

-

To a solution of 2-methylthioanisole in a suitable solvent (e.g., dichloromethane) at 0 °C, add a catalytic amount of iron(III) bromide.

-

Slowly add a solution of bromine in the same solvent dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to afford 1-bromo-2-(methylthio)benzene.

Step 2: Synthesis of 3-Bromo-2-(methylthio)benzoic acid

-

To a solution of 1-bromo-2-(methylthio)benzene and N,N,N',N'-tetramethylethylenediamine (TMEDA) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium dropwise. The methylthio group acts as a directed metalation group, facilitating lithiation at the ortho position.[2][3][4][5]

-

Stir the resulting solution at -78 °C for a specified time to ensure complete lithiation.

-

Bubble dry carbon dioxide gas through the solution for an extended period, or pour the solution over crushed dry ice.

-

Allow the mixture to warm to room temperature.

-

Quench the reaction by adding water.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-Bromo-2-(methylthio)benzoic acid. Further purification can be achieved by recrystallization.

Reactivity and Potential for Further Functionalization

The three functional groups of 3-Bromo-2-(methylthio)benzoic acid provide multiple avenues for subsequent chemical modifications.

Figure 2: Reactivity of 3-Bromo-2-(methylthio)benzoic acid.

-

Carboxylic Acid: The carboxylic acid can be readily converted into esters, amides, and acid chlorides. Reduction of the carboxylic acid can provide the corresponding benzyl alcohol.

-

Bromine: The aryl bromide is a key functional group for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl substituents.

-

Methylthio Group: The thioether can be oxidized to the corresponding sulfoxide or sulfone. These oxidized derivatives can have significantly different electronic properties and biological activities compared to the parent thioether.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of 3-Bromo-2-(methylthio)benzoic acid in drug discovery are not extensively documented, its structural motifs are present in various biologically active compounds. Benzoic acid derivatives are a well-established class of compounds with a wide range of pharmacological activities. The introduction of a thioether and a bromine atom can modulate the pharmacokinetic and pharmacodynamic properties of these molecules.

-

Scaffold for Library Synthesis: The versatile reactivity of this compound makes it an excellent starting material for the synthesis of compound libraries for high-throughput screening.

-

Bioisostere: The thioether moiety can act as a bioisostere for an ether or a methylene group, potentially improving metabolic stability or target engagement.

-

Fragment-Based Drug Design: As a relatively small and functionalized molecule, it could be used as a fragment in fragment-based drug discovery approaches.

Conclusion

3-Bromo-2-(methylthio)benzoic acid is a chemical entity with significant potential in organic synthesis and medicinal chemistry. Although detailed experimental data is scarce, this guide has provided a comprehensive overview based on established chemical principles and data from analogous structures. The presence of three distinct and reactive functional groups in a unique arrangement makes it a valuable building block for the construction of complex molecular architectures. Further research into the synthesis, characterization, and application of this compound is warranted to fully explore its potential in the development of novel materials and therapeutic agents.

References

- Chinese Patent CN101712641A, Method for preparing methylthio benzoic acid.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

- Figuly, G. D., Loop, C. K., & Martin, J. C. (1989). Directed ortho-Lithiation of Lithium Thiophenolate.

- Guan, B.-T., et al. (2021). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. [Journal Name, Volume, Pages].

- Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group, Harvard University.

-

PubChem. (n.d.). 3-Bromobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Snieckus, V. (1990). Directed ortho metalation. Toluene-a-sulfonamides and related compounds. Chemical Reviews, 90(6), 879-933.

- World Intellectual Property Organization. (2003). Method for producing 3-bromomethylbenzoic acids. WO2003022800A1.

- Guchhait, S. K., & Kashyap, M. (2018). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Organic & Biomolecular Chemistry, 16(36), 6569-6580.

- Hou, X., et al. (2018).

- Katritzky, A. R., et al. (2005). Preparation of Thioanisole Biscarbanion and C–H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. The Journal of Organic Chemistry, 70(23), 9233-9240.

- Kotha, S., & Misra, S. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Organic & Biomolecular Chemistry, 11(40), 6960-6964.

- Suzuki, K., et al. (2020). Thioxanthone Synthesis from Benzoic Acid Esters through Directed ortho-Lithiation. The Journal of Organic Chemistry, 85(21), 13686-13697.

Sources

- 1. ijisrt.com [ijisrt.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of Thioanisole Biscarbanion and C-H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-(methylthio)benzoic Acid

Introduction

3-Bromo-2-(methylthio)benzoic acid is a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of a carboxylic acid, a bromine atom, and a methylthio group provides multiple reaction handles for diverse chemical transformations. This allows for the construction of complex molecular architectures, making it a valuable intermediate in the synthesis of novel pharmaceutical agents and functional materials. This guide provides a detailed exploration of a robust and scientifically sound synthetic pathway to 3-Bromo-2-(methylthio)benzoic acid, designed for researchers, scientists, and professionals in drug development. The focus is on providing not just a protocol, but a deep understanding of the chemical principles and experimental considerations that underpin the synthesis.

Retrosynthetic Analysis and Chosen Pathway

A retrosynthetic analysis of the target molecule suggests a few potential disconnection points. The most strategic approach involves the installation of the methylthio group onto a pre-functionalized benzoic acid core. Two primary pathways were considered: a Sandmeyer-type reaction starting from an amino-substituted benzoic acid, and a nucleophilic aromatic substitution (SNAr) on a dihalo-benzoic acid.

Caption: Retrosynthetic analysis of 3-Bromo-2-(methylthio)benzoic acid.

After careful consideration of reaction feasibility, reagent availability, and potential side reactions, the Sandmeyer-type pathway commencing from 2-amino-3-bromobenzoic acid was selected as the most reliable and efficient route. This pathway offers high regioselectivity and proceeds under well-established and controllable reaction conditions.

The Primary Synthetic Pathway: A Two-Step Approach

The synthesis of 3-Bromo-2-(methylthio)benzoic acid from 2-amino-3-bromobenzoic acid is elegantly achieved in two key steps:

-

Diazotization and Thiolation: The conversion of the amino group of 2-amino-3-bromobenzoic acid into a diazonium salt, followed by a Sandmeyer-type reaction to introduce a thiol group.

-

S-Methylation: The subsequent methylation of the resulting 3-bromo-2-mercaptobenzoic acid to yield the final product.

Step 1: Diazotization and Thiolation of 2-Amino-3-bromobenzoic Acid

Principle and Mechanism:

The first step involves the diazotization of the primary aromatic amine, 2-amino-3-bromobenzoic acid. This reaction is typically carried out at low temperatures (0-5 °C) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl)[1][2]. The resulting diazonium salt is a versatile intermediate, with the dinitrogen group being an excellent leaving group (N₂)[1].

The diazonium salt is then subjected to a Sandmeyer-type reaction. While the classic Sandmeyer reaction uses copper(I) salts to introduce halides or a cyano group, related reactions can be used to introduce other functionalities[3]. For the introduction of a thiol group, a common method involves the use of a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis. An alternative, more direct approach, which will be detailed in the protocol, involves the reaction of the diazonium salt with a solution of sodium hydrogen sulfide or a similar sulfur source.

Experimental Protocol: Synthesis of 3-Bromo-2-mercaptobenzoic acid

Materials:

-

2-Amino-3-bromobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Potassium ethyl xanthate (KSC₂H₅O)

-

Potassium hydroxide (KOH)

-

Diethyl ether

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 2-amino-3-bromobenzoic acid (1 equivalent) in a mixture of water and concentrated HCl.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Thiolation:

-

In a separate flask, dissolve potassium ethyl xanthate (1.5 equivalents) in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring. Nitrogen gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours to ensure complete decomposition of the intermediate xanthate ester.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture and add a solution of potassium hydroxide (3-4 equivalents) in water.

-

Heat the mixture at reflux for 2-3 hours to hydrolyze the xanthate ester to the corresponding thiol.

-

Cool the reaction mixture to room temperature and wash with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer with concentrated HCl to a pH of 1-2, which will precipitate the crude 3-bromo-2-mercaptobenzoic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Step 2: S-Methylation of 3-Bromo-2-mercaptobenzoic acid

Principle and Mechanism:

The second step is a standard nucleophilic substitution reaction where the thiolate anion, generated by deprotonating the thiol group of 3-bromo-2-mercaptobenzoic acid with a base, acts as a nucleophile. This thiolate then attacks a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to form the desired methylthio ether.

Experimental Protocol: Synthesis of 3-Bromo-2-(methylthio)benzoic acid

Materials:

-

3-Bromo-2-mercaptobenzoic acid

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Methanol or Acetone

-

Hydrochloric acid (HCl)

Procedure:

-

Deprotonation:

-

Dissolve 3-bromo-2-mercaptobenzoic acid (1 equivalent) in a suitable solvent such as methanol or acetone.

-

Add a base, such as sodium hydroxide (2.2 equivalents) or potassium carbonate (2.5 equivalents), to the solution and stir until the acid has fully dissolved and formed the dianion (carboxylate and thiolate).

-

-

Methylation:

-

Cool the solution in an ice bath.

-

Slowly add the methylating agent, such as methyl iodide (1.2 equivalents), dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Remove the solvent under reduced pressure.

-

Add water to the residue and wash with a non-polar solvent like hexane to remove any excess methylating agent and by-products.

-

Carefully acidify the aqueous layer with dilute HCl to a pH of 2-3 to precipitate the 3-Bromo-2-(methylthio)benzoic acid.

-

Filter the solid product, wash with cold water, and dry.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Alternative Pathway: Nucleophilic Aromatic Substitution (SNAr)

An alternative, though likely less efficient, synthetic route involves the nucleophilic aromatic substitution of a dihalo-benzoic acid, such as 3-bromo-2-chlorobenzoic acid, with sodium thiomethoxide.

Principle and Mechanism:

Nucleophilic aromatic substitution (SNAr) reactions occur when an aromatic ring is substituted with strong electron-withdrawing groups, making it susceptible to attack by a nucleophile[4][5][6]. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex[5]. In the case of 3-bromo-2-chlorobenzoic acid, the carboxylic acid group is moderately electron-withdrawing. The reaction would involve the attack of the thiomethoxide nucleophile at the carbon bearing the chlorine atom (which is generally a better leaving group than bromine in SNAr reactions on activated rings), followed by the elimination of the chloride ion.

Challenges:

-

Ring Activation: The benzoic acid group provides only moderate activation of the aromatic ring towards nucleophilic attack, potentially requiring harsh reaction conditions (high temperatures and pressures).

-

Selectivity: While the chlorine at the 2-position is more activated by the ortho-carboxylic acid group, there is a possibility of competing substitution at the bromine-bearing carbon.

Due to these potential difficulties and the milder, more reliable nature of the Sandmeyer-type reaction, the pathway starting from 2-amino-3-bromobenzoic acid is the recommended approach.

Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | 2-Amino-3-bromobenzoic acid | 1. NaNO₂, HCl 2. KSC₂H₅O 3. KOH | 3-Bromo-2-mercaptobenzoic acid | 60-75% |

| 2 | 3-Bromo-2-mercaptobenzoic acid | NaOH, CH₃I | 3-Bromo-2-(methylthio)benzoic acid | 85-95% |

Visualizations of Workflow and Pathway

Caption: Experimental workflow for the synthesis of 3-Bromo-2-(methylthio)benzoic acid.

References

-

PrepChem. (n.d.). Preparation of 3-bromobenzoic acid. Retrieved from [Link]

-

Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 3-bromomethylbenzoic acids. (WO2003022800A1).

-

ResearchGate. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 2-halogen-5-bromobenzoic acid. (CN110105193B).

-

ResearchGate. (2010). Crystal structure of 2-amino-3-bromobenzoic acid, C7H6BrNO2, at 173 K. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-. (CN110002989A).

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

SynZeal. (n.d.). 3-Bromo-2-chlorobenzoic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

National Institutes of Health. (2021). Iridium-catalyzed C−H methylation and d3-methylation of benzoic acids with application to late-stage functionalizations. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Diazotisation [organic-chemistry.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Safe Handling and Application of 3-Bromo-2-(methylthio)benzoic Acid

This guide provides an in-depth analysis of 3-Bromo-2-(methylthio)benzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. It offers a detailed examination of its safety protocols, chemical reactivity, and practical applications, ensuring both operational safety and experimental success. This document moves beyond standard safety data sheets to deliver field-proven insights and the causal reasoning behind recommended procedures.

Chemical Identity and Hazard Profile

3-Bromo-2-(methylthio)benzoic acid is a trifunctional aromatic compound, presenting a unique combination of a carboxylic acid, a bromo substituent, and a methylthio ether. This distinct structure makes it a valuable building block in organic synthesis, yet also necessitates a thorough understanding of its hazard profile for safe handling.

GHS Classification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation.[1][2] |

The GHS pictogram associated with these hazards is the exclamation mark (GHS07), and the signal word is "Warning".[1]

Risk Assessment and Control: A Proactive Approach

A self-validating safety system is built on a foundation of proactive risk assessment and the implementation of robust control measures. The primary risks associated with 3-Bromo-2-(methylthio)benzoic acid stem from its irritant properties and acute oral toxicity.

The Hierarchy of Controls

To mitigate these risks, a hierarchical approach to safety controls should be implemented. This prioritizes the most effective measures to ensure personnel safety.

-

Elimination and Substitution : In a research context, eliminating or substituting this specific reagent may not be feasible if it is essential for the desired chemical transformation.

-

Engineering Controls : The primary engineering control for handling 3-Bromo-2-(methylthio)benzoic acid is the mandatory use of a chemical fume hood to prevent inhalation of dust or aerosols.[1] Adequate exhaust ventilation is crucial, especially when generating dust.

-

Administrative Controls : Strict adherence to Standard Operating Procedures (SOPs) for handling irritant and toxic powders is essential. All personnel must receive documented training on the specific hazards and handling requirements of this compound.

-

Personal Protective Equipment (PPE) : PPE is the final line of defense and should never be used as the primary control measure.

Recommended Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 3-Bromo-2-(methylthio)benzoic acid:

-

Eye Protection : Chemical safety goggles or a face shield are required.[2]

-

Hand Protection : Wear impervious gloves, such as nitrile rubber.[3]

-

Skin and Body Protection : A lab coat is essential. For larger quantities or when there is a risk of significant spillage, additional protective clothing may be necessary.

-

Respiratory Protection : If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage protocols is fundamental to preventing exposure and maintaining the integrity of the chemical.

Handling

-

Work Area : All weighing and transfers of the solid material must be conducted in a chemical fume hood.

-

Dispensing : Use appropriate tools, such as a spatula, to handle the solid. Avoid creating dust.

-

Hygiene : Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.

-

Contaminated Clothing : Remove and wash contaminated clothing before reuse.[1]

Storage

-

Container : Keep the container tightly closed and upright.[1]

-

Environment : Store in a cool, dry, and well-ventilated area.[1][4]

-

Incompatibilities : Keep away from heat, sparks, open flames, and strong oxidizing agents.[4]

Reactivity and Chemical Compatibility

Understanding the reactivity of 3-Bromo-2-(methylthio)benzoic acid is paramount for safe experimental design and the prevention of hazardous reactions. The molecule possesses three key functional groups that dictate its chemical behavior: the carboxylic acid, the aryl bromide, and the methylthio ether.

Carboxylic Acid Group

-

Reduction : The carboxylic acid can be reduced to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). These reactions should be performed with extreme caution in anhydrous ethereal solvents, as LiAlH4 reacts violently with water.

-

Esterification and Amidation : Standard protocols for esterification (e.g., with an alcohol under acidic conditions) and amide bond formation (e.g., via an acyl chloride intermediate) are applicable.

Aryl Bromide

-

Palladium-Catalyzed Cross-Coupling : The C-Br bond is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds.

-

Suzuki-Miyaura Coupling : This reaction with boronic acids or their esters is a powerful method for creating biaryl structures. The reactivity is influenced by the choice of palladium catalyst, ligand, and base.

-

Buchwald-Hartwig Amination : This allows for the formation of arylamines by coupling with a primary or secondary amine in the presence of a palladium catalyst and a suitable base.

-

Methylthio Group

-

Oxidation : The methylthio group is susceptible to oxidation. Mild oxidizing agents can convert the sulfide to a sulfoxide, while stronger oxidizing agents can lead to the sulfone. Peroxy acids are commonly used for such transformations. Care should be taken as these reactions can be exothermic.

Incompatible Materials

-

Strong Oxidizing Agents : Contact with strong oxidizing agents can lead to vigorous and potentially hazardous reactions.

-

Strong Bases : While bases are used in some synthetic transformations, strong bases can deprotonate the carboxylic acid in a highly exothermic reaction.

Emergency Procedures

Preparedness for emergencies is a critical component of a comprehensive safety plan.

First Aid Measures

-

If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

-

In Case of Skin Contact : Wash off with soap and plenty of water. Consult a physician.[2]

-

In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

If Swallowed : Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Spill Response

A well-defined spill response plan is essential to manage accidental releases safely and effectively.

Disposal Considerations

Proper disposal of 3-Bromo-2-(methylthio)benzoic acid and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

-

Waste Treatment : Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

-

Contaminated Packaging : Dispose of as unused product.[2]

-

Regulations : All disposal practices must be in accordance with federal, state, and local regulations.

Applications in Research and Drug Development

The unique trifunctional nature of 3-Bromo-2-(methylthio)benzoic acid makes it a valuable intermediate in medicinal chemistry. The strategic positioning of the bromo, methylthio, and carboxylic acid groups allows for sequential and regioselective modifications, providing access to a diverse range of complex molecules.

-

Scaffold for Library Synthesis : The aryl bromide functionality is a key anchor point for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl groups. This is a cornerstone of modern library synthesis for lead discovery.

-

Bioisosteric Replacement : The methylthio group can serve as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate.

-

Prodrug Strategies : The carboxylic acid can be derivatized into esters or amides, which can act as prodrugs that are metabolized in vivo to release the active carboxylic acid form.

Conclusion

3-Bromo-2-(methylthio)benzoic acid is a chemical of significant utility in the fields of organic synthesis and drug discovery. Its safe and effective use is contingent upon a thorough understanding of its hazards, a proactive approach to risk mitigation, and strict adherence to established safety protocols. By integrating the principles and procedures outlined in this guide, researchers and scientists can confidently and safely leverage the synthetic potential of this valuable compound.

References

-

Angene Chemical. (2024). Safety Data Sheet: Benzoic acid, 4-bromo-2-(methylthio)-, ethyl ester. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 3-bromo benzoic acid 98%. Retrieved from [Link]

Sources

- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Asymmetric induction and configurational correlations in oxidations at sulphur. Part V. Oxidations of optically active esters of o-(methylthio)benzoic acid by achiral peroxy-acids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

Purity and analysis of 3-Bromo-2-(methylthio)benzoic acid

< An In-depth Technical Guide to the Purity and Analysis of 3-Bromo-2-(methylthio)benzoic Acid

Abstract

This technical guide provides a comprehensive framework for assessing the purity of 3-Bromo-2-(methylthio)benzoic acid (CAS 503821-96-3), a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing that the integrity of the final product is contingent upon the quality of its starting materials, this document outlines a multi-faceted analytical approach. We delve into the rationale behind selecting specific purification techniques and analytical methodologies, emphasizing the synergistic power of chromatography, spectroscopy, and classical chemical analysis. This guide is intended for researchers, quality control analysts, and process chemists who require robust, validated methods for ensuring the identity, purity, and quality of this critical building block.

Introduction and Physicochemical Profile

3-Bromo-2-(methylthio)benzoic acid is a substituted aromatic carboxylic acid whose utility in organic synthesis is significant. Its trifunctional nature—a carboxylic acid for amide or ester formation, a bromo-substituent for cross-coupling reactions, and a thioether group amenable to oxidation or other transformations—makes it a versatile intermediate. However, the very reactivity that makes it valuable also presents challenges in its synthesis and purification, potentially leading to a range of process-related impurities.

A thorough understanding of its physical and chemical properties is the foundation of any analytical strategy.

Table 1: Physicochemical Properties of 3-Bromo-2-(methylthio)benzoic Acid

| Property | Value | Source(s) |

| CAS Number | 503821-96-3 | [1][2][3][4] |

| Molecular Formula | C₈H₇BrO₂S | [1][4] |

| Molecular Weight | 247.11 g/mol | [1][4] |

| Appearance | Solid (Typical) | [5] |

| Melting Point | Not publicly reported; must be determined experimentally. | |

| SMILES | O=C(O)C1=CC=CC(Br)=C1SC | [1] |

The absence of a publicly reported melting point underscores the importance of establishing this physical constant on a well-characterized, highly purified sample. A sharp melting point range is a primary, albeit not definitive, indicator of high purity[6][7]. Conversely, a broad melting range suggests the presence of impurities, a phenomenon known as melting point depression[8][9].

Understanding the Impurity Landscape

A self-validating analytical protocol begins with a theoretical assessment of potential impurities. While the specific synthetic route dictates the exact impurity profile, we can anticipate common byproducts based on established organic chemistry principles for related molecules[10][11][12].

Likely Synthetic Pathways & Associated Impurities:

-

Electrophilic Bromination of 2-(methylthio)benzoic acid: This is a plausible and direct route. The directing effects of the ortho-thioether and meta-carboxylic acid groups can lead to a mixture of isomers.

-

Nucleophilic Substitution on a Dibromobenzoic Acid: Reaction of a species like 2,3-dibromobenzoic acid with sodium thiomethoxide.

Based on these pathways, a robust analytical method must be capable of separating and identifying the compounds listed in Table 2.

Table 2: Potential Process-Related Impurities

| Impurity Name | Structure/Origin | Rationale for Presence |

| 2-(methylthio)benzoic acid | Starting Material | Incomplete bromination reaction. |

| Positional Isomers (e.g., 5-Bromo-, 4-Bromo-) | Byproducts | Lack of complete regioselectivity during electrophilic bromination[13]. |

| Dibrominated Species | Byproducts | Over-bromination of the aromatic ring[14]. |

| 2,3-Dibromobenzoic acid | Starting Material | Incomplete nucleophilic substitution reaction. |

| 3-Bromo-2-(methylsulfinyl)benzoic acid | Oxidation Product | Oxidation of the thioether moiety during synthesis or storage. |

| Residual Solvents | Process Contaminant | Incomplete removal of reaction or purification solvents. |

Comprehensive Purity Workflow

The certification of 3-Bromo-2-(methylthio)benzoic acid requires a systematic workflow that integrates purification and multi-technique analysis. Each step provides complementary information, building a complete picture of the sample's quality.

Caption: Integrated workflow for the purification and analysis of 3-Bromo-2-(methylthio)benzoic acid.

Purification Protocol: Recrystallization

Recrystallization is the cornerstone for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities at varying temperatures[15]. The choice of solvent is paramount for success[16][17].

Causality of Solvent Selection: An ideal solvent should exhibit high solubility for 3-Bromo-2-(methylthio)benzoic acid at elevated temperatures and low solubility at ambient or sub-ambient temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble (allowing for removal via hot filtration). Given its aromatic carboxylic acid nature, suitable solvent systems could include aqueous ethanol, acetic acid, or toluene[17][18]. Ethanol/water mixtures are often effective as the polarity can be fine-tuned[19].

Step-by-Step Recrystallization Protocol

-

Solvent Screening: In test tubes, test the solubility of small amounts of the crude material in various solvents (e.g., ethanol, isopropanol, water, toluene, ethyl acetate) both at room temperature and at their boiling points. Identify a single or mixed solvent system that meets the criteria.

-

Dissolution: Place the crude 3-Bromo-2-(methylthio)benzoic acid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. This ensures the solution is saturated, maximizing yield upon cooling.

-

Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and briefly boil.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask. This step is critical to remove insoluble impurities (including charcoal, if used) that would otherwise contaminate the final product.

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities. Subsequently, cool the flask in an ice bath to maximize the precipitation of the product.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a crystalline solid.

Analytical Methodologies for Purity Assessment

No single technique is sufficient to fully characterize the purity of a compound. The following methods provide orthogonal data, creating a robust and self-validating analytical package.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity percentage (assay) and quantifying impurities. A reversed-phase method is typically suitable for this class of aromatic compounds[20].

Rationale for Method Design: A C18 column is used due to its versatility in retaining moderately polar compounds like our target. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer, allows for the elution and separation of the analyte and related impurities based on their polarity[21]. A gradient elution is often preferred over isocratic, as it provides better resolution for impurities that may have significantly different retention times from the main peak. UV detection is ideal as the aromatic ring provides a strong chromophore.

Table 3: Recommended HPLC Method Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to keep the carboxylic acid protonated, ensuring sharp peaks. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold 5 min. | Ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume to avoid peak distortion. |

| Detector | UV-Vis or PDA at ~254 nm | Aromatic compounds strongly absorb in this region. A PDA detector allows for peak purity analysis. |

Spectroscopic Identification

NMR is unparalleled for confirming the chemical structure of the main component and identifying impurities if they are present at sufficient levels (>1%).

-

¹H NMR: The proton NMR spectrum will provide definitive information on the substitution pattern of the aromatic ring and confirm the presence of the methylthio group.[22]

-

Expected Signals:

-

A singlet for the -SCH₃ protons (approx. 2.4-2.5 ppm)[11].

-

A complex multiplet pattern for the three aromatic protons (approx. 7.0-8.2 ppm). The specific splitting pattern will confirm the 1,2,3-substitution[23][24].

-

A broad singlet for the carboxylic acid proton (highly variable, >10 ppm), which will exchange with D₂O[23].

-

-

-

¹³C NMR: This confirms the number of unique carbon environments and their electronic nature.

-

Expected Signals: Eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon will be significantly downfield (>165 ppm).

-

FT-IR is a rapid and effective technique for verifying the presence of key functional groups. It serves as an excellent identity check[25][26].

Table 4: Key FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | Confirms the presence of the acid OH group, broadened due to hydrogen bonding. |

| ~1700 (strong, sharp) | C=O stretch | Carboxylic Acid | Definitive evidence of the carbonyl group. |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | Confirms the presence of the benzene ring. |

| ~1300 | C-O stretch | Carboxylic Acid | Associated with the acid C-O bond. |

| 650-750 | C-S stretch | Thioether | Often weak, but confirms the carbon-sulfur bond[27]. |

| 550-700 | C-Br stretch | Aryl Halide | Confirms the presence of the bromo-substituent. |

Elemental Analysis (CHNS/O)

Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements[28][29]. For a purified sample of 3-Bromo-2-(methylthio)benzoic acid, the experimental percentages should align closely with the theoretical values. This is a fundamental measure of absolute purity[30][31].

Theoretical Composition (C₈H₇BrO₂S):

-

Carbon (C): 38.89%

-

Hydrogen (H): 2.86%

-

Bromine (Br): 32.34%

-

Oxygen (O): 12.95%

-

Sulfur (S): 12.98%

Causality of the Technique: The method involves the complete combustion of a precisely weighed sample. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified, allowing for the back-calculation of the elemental composition of the original sample. A deviation of >0.4% from the theoretical value for any element typically indicates the presence of an impurity or residual solvent.

Conclusion and Integrated Analysis

The qualification of 3-Bromo-2-(methylthio)benzoic acid as a high-purity intermediate requires a holistic and evidence-based approach. The logical flow is crucial: purification to remove bulk impurities, followed by a battery of orthogonal analytical tests.

Caption: The complementary relationship between quantitative and qualitative analytical techniques.

A batch of 3-Bromo-2-(methylthio)benzoic acid can be released with high confidence only when all analytical data are in agreement:

-

HPLC: Purity >99.0% with no single impurity >0.15%.

-

NMR & FT-IR: Spectra are consistent with the proposed structure and free from signals corresponding to plausible impurities.

-

Elemental Analysis: Experimental C, H, S percentages are within ±0.4% of theoretical values.

-

Melting Point: A sharp, reproducible melting range is observed.

By adhering to this rigorous, multi-technique validation process, researchers and drug development professionals can ensure the quality and consistency of this vital chemical intermediate, thereby safeguarding the integrity of their downstream synthetic processes and final products.

References

-

Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

-

Li, Y., et al. (2021). Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. PMC, NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) pure CS, (b) PT-NH2/CS complex, and (c) PT-NH2. Retrieved from [Link]

- Google Patents. (n.d.). CN101712641A - Method for preparing methylthio benzoic acid.

-

Chem Help ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Web.mit.edu. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

-

Quora. (2018, January 3). How to use boiling and melting point as criteria for purity of chemical substances. Retrieved from [Link]

-

ResearchGate. (2026, January 8). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-bromo-. Retrieved from [Link]

-

ResearchGate. (n.d.). 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

-

KIET. (n.d.). Elemental Analysis Of Organic Compounds With The Use Of. Retrieved from [Link]

- Google Patents. (n.d.). US6777575B2 - Process for the preparation of 2-alkylthio benzoic acid derivatives.

-

Scribd. (n.d.). Solvent Pairs for Benzoic Acid Recrystallization. Retrieved from [Link]

-

DiVA portal. (n.d.). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

-

Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]

- Google Patents. (n.d.). CN101817770B - Method for preparing methylthio-benzoic acid.

-

ResearchGate. (2025, October 16). (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). APPENDIX 2. Retrieved from [Link]

-

YIC. (n.d.). Elemental Analysis Of Organic Compounds With The Use Of. Retrieved from [Link]

-

DiVA portal. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid?. Retrieved from [Link]

-

PubMed. (n.d.). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

UMass Lowell. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

-

Reddit. (n.d.). [Organic chemistry crystallization question] What's the best solvent to use when crystallizing benzoic acid (out of petroleum ether/ethanol/water). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

PMC, PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

-

YouTube. (2025, April 7). Proton NMR-15 || HNMR spectra of ortho, meta & para substituted aromatic compounds || Tricks & tips. Retrieved from [Link]

-

Study.com. (n.d.). How can melting point be used to determine the purity of a substance?. Retrieved from [Link]

-

ACS Publications. (2025, December 26). First Quantitation of Key Odor-Active Thiols in Flowers of Different Hemp Cultivars Using HPLC-MS/MS. Retrieved from [Link]

-

ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

-

001CHEMICAL. (n.d.). CAS No. 503821-96-3, 3-Bromo-2-(methylthio)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-methylbenzoic acid. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromobenzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate. Retrieved from [Link]

Sources

- 1. 503821-96-3|3-Bromo-2-(methylthio)benzoic acid|BLD Pharm [bldpharm.com]

- 2. 3-Bromo-2-(methylthio)benzoic acid | 503821-96-3 [chemicalbook.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. 001chemical.com [001chemical.com]

- 5. 3-Bromo-2-methylbenzoic acid 97 76006-33-2 [sigmaaldrich.com]

- 6. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]

- 7. mt.com [mt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. homework.study.com [homework.study.com]

- 10. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]

- 11. US6777575B2 - Process for the preparation of 2-alkylthio benzoic acid derivatives - Google Patents [patents.google.com]

- 12. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]

- 13. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]

- 15. westfield.ma.edu [westfield.ma.edu]

- 16. researchgate.net [researchgate.net]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. reddit.com [reddit.com]

- 19. scribd.com [scribd.com]

- 20. researchgate.net [researchgate.net]

- 21. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 23. web.mit.edu [web.mit.edu]

- 24. m.youtube.com [m.youtube.com]

- 25. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. researchgate.net [researchgate.net]

- 28. Elemental analysis: operation & applications - Elementar [elementar.com]

- 29. yic.edu.et [yic.edu.et]

- 30. researchgate.net [researchgate.net]

- 31. pubs.acs.org [pubs.acs.org]

Potential derivatives of 3-Bromo-2-(methylthio)benzoic acid

An In-depth Technical Guide to the Potential Derivatives of 3-Bromo-2-(methylthio)benzoic acid

Abstract

3-Bromo-2-(methylthio)benzoic acid is a trifunctional synthetic building block poised for extensive chemical exploration. Its unique substitution pattern—featuring a carboxylic acid, an aryl bromide, and a methylthio group—offers three distinct and orthogonal handles for derivatization. This arrangement makes it a highly valuable scaffold for generating diverse molecular libraries, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthetic pathways accessible from this core structure. We will explore derivatization strategies at each functional group, detailing the underlying chemical principles, field-proven experimental protocols, and the potential applications of the resulting compounds. The objective is to furnish researchers, scientists, and drug development professionals with a practical and strategic framework for leveraging this versatile starting material.

Introduction: The Strategic Value of a Trifunctional Scaffold

In the landscape of drug discovery and molecular engineering, the efficiency of scaffold-based library synthesis is paramount. The starting material, 3-Bromo-2-(methylthio)benzoic acid, presents an ideal platform for combinatorial chemistry due to its three primary reactive centers. The strategic advantage lies in the ability to selectively address each site, allowing for a modular and systematic exploration of chemical space.

-

The Carboxylic Acid (C1): Serves as a classical anchor for introducing diversity elements through amide or ester linkages, which are fundamental in modulating pharmacokinetic properties.

-

The Aryl Bromide (C3): Acts as a prime handle for modern cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds to build biaryl systems or introduce other functionalities.

-

The Methylthio Group (C2): Provides opportunities for oxidation to sulfoxides and sulfones, significantly altering the steric and electronic profile of the molecule. Furthermore, its ortho-relationship to the other groups can be exploited in intramolecular cyclization reactions to form novel heterocyclic systems.[1][2]

This guide will dissect the synthetic potential at each of these sites, providing both the theoretical basis for reaction choices and practical, step-by-step methodologies.

Derivatization Pathways: A Modular Approach

The true power of 3-Bromo-2-(methylthio)benzoic acid lies in the ability to functionalize it in a controlled, stepwise manner. The following sections detail the primary avenues for derivatization.

Figure 1: Primary derivatization pathways for 3-Bromo-2-(methylthio)benzoic acid.

Reactions at the Carboxylic Acid Group: Amides and Esters

The carboxylic acid is often the first point of modification due to the robustness and high efficiency of amide and ester bond formation.[3] These reactions are fundamental in medicinal chemistry for creating compounds with diverse biological activities and improved drug-like properties.

Causality Behind the Choice: Amide bonds are exceptionally stable and form the backbone of peptides and proteins, making them a privileged functional group in bioactive molecules. Esterification is often used to create prodrugs, improving bioavailability by masking a polar carboxylic acid.

A. Amide Bond Formation

The condensation of the carboxylic acid with a primary or secondary amine is typically mediated by a coupling reagent to activate the carboxyl group.[3]

Self-Validating System: The success of an amide coupling reaction is easily monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting acid and the appearance of a new, typically less polar, product spot with the expected molecular weight.

Protocol 2.1.1: General Procedure for Amide Coupling using HATU

-

Preparation: In a clean, dry round-bottom flask, dissolve 3-Bromo-2-(methylthio)benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration).

-

Activation: Add 1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and a tertiary amine base such as Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. The formation of the activated ester can be observed.

-

Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate). Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Reactions at the Aryl Bromide: C-C Bond Formation

The bromine atom is a versatile handle for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron species, is a particularly powerful tool for creating biaryl structures.[4][5]

Causality Behind the Choice: The Suzuki coupling is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups (including the free carboxylic acid and thioether), and the commercial availability of a vast library of boronic acids and esters.[5] This allows for the rapid generation of analogs with diverse aromatic and heteroaromatic substituents at the 3-position.

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.2.1: General Procedure for Suzuki-Miyaura Cross-Coupling

-

Preparation: To a microwave vial or Schlenk flask, add 3-Bromo-2-(methylthio)benzoic acid (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1 or Toluene/Ethanol/H₂O).

-

Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C for 2-12 hours. Microwave irradiation can often accelerate the reaction significantly. Monitor progress by LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and an organic solvent (e.g., Ethyl Acetate). Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid.

-

Extraction: Separate the layers and extract the aqueous phase with the organic solvent (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or preparative HPLC to obtain the biaryl derivative.

Reactions at the Methylthio Group: Oxidation and Cyclization

The sulfur atom of the methylthio group offers unique reactivity. It can be selectively oxidized to a sulfoxide (S=O) or a sulfone (SO₂), or it can participate in cyclization reactions.

A. Oxidation to Sulfoxides and Sulfones

Causality Behind the Choice: Oxidation of the thioether introduces a polar, hydrogen-bond accepting group.[6] A sulfoxide is chiral at the sulfur center, introducing an additional stereochemical element, while a sulfone is a stable, polar group that can significantly alter a molecule's solubility and metabolic profile.[7] This modulation is a key strategy in lead optimization.

Protocol 2.3.1: Selective Oxidation to Sulfoxide

-

Preparation: Dissolve the 3-Bromo-2-(methylthio)benzoic acid derivative (1.0 eq) in a chlorinated solvent like Dichloromethane (DCM) or Chloroform (CHCl₃) and cool the solution to 0 °C in an ice bath.

-

Oxidant Addition: Add a mild oxidizing agent such as meta-Chloroperoxybenzoic acid (m-CPBA) (1.0-1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Reaction: Stir the reaction at 0 °C to room temperature for 1-4 hours. Monitor carefully by TLC/LC-MS to avoid over-oxidation to the sulfone.

-

Work-up: Quench the reaction by adding a saturated solution of Na₂S₂O₃ or NaHCO₃. Separate the layers and extract the aqueous phase with DCM.

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to yield the sulfoxide derivative.

B. Intramolecular Cyclization to Benzothiophenes

The ortho-positioning of the thioether and the aryl bromide can be exploited to construct a benzothiophene ring system, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[8] This transformation typically involves an intramolecular C-S bond formation.[1]

Protocol 2.3.2: Proposed Synthesis of a Benzothiophene Derivative

This is a more advanced, multi-step sequence that first modifies the carboxylic acid.

-

Amide Formation: Convert 3-Bromo-2-(methylthio)benzoic acid to its corresponding N-methoxy-N-methyl (Weinreb) amide using the procedure in Protocol 2.1.1. This protects the acid and sets up a future handle.

-

Palladium-Catalyzed Cyclization: In a sealed tube, combine the Weinreb amide (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent like Toluene.[1]

-

Reaction: Heat the mixture at high temperature (e.g., 110-130 °C) for 12-24 hours. The reaction proceeds via an intramolecular C-S coupling mechanism.

-

Work-up and Purification: Cool the reaction, filter through a pad of Celite, and concentrate. Purify the resulting benzothiophene Weinreb amide by flash chromatography. This intermediate can then be further modified at the Weinreb amide position.

Summary of Potential Derivatives and Applications

The synthetic routes described above open access to a wide array of novel chemical entities.

| Class of Derivative | Key Reaction | Functional Modification | Potential Applications |

| Amides | Amide Coupling | R-C(O)NH-R' | Drug discovery (modulating PK/PD), materials science.[9] |

| Esters | Esterification | R-C(O)O-R' | Prodrugs, fragrances, polymer building blocks. |

| Bi-aryl Compounds | Suzuki Coupling | Ar-Ar' | Anti-inflammatory, antimicrobial, anticancer agents.[10][11] |

| Sulfoxides | Selective Oxidation | R-S(O)-CH₃ | Chirality introduction, metabolic stability modulation.[6] |

| Sulfones | Full Oxidation | R-S(O)₂-CH₃ | Increased polarity and H-bond acceptance. |

| Benzothiophenes | Intramolecular Cyclization | Fused heterocyclic core | Broad pharmacological activities (anticancer, antiviral, etc.).[8][12] |

The derivatives of 3-Bromo-2-(methylthio)benzoic acid are promising candidates for screening in various therapeutic areas. Benzothiophenes, for instance, are core structures in drugs like Raloxifene (osteoporosis) and Sertaconazole (antifungal).[8] The ability to fine-tune the substitution pattern at three different positions provides a powerful platform for structure-activity relationship (SAR) studies.

Conclusion

3-Bromo-2-(methylthio)benzoic acid is far more than a simple chemical reagent; it is a strategic starting point for complex molecular design. By leveraging well-established and robust chemical transformations—amide coupling, Suzuki cross-coupling, and sulfur oxidation—researchers can efficiently generate libraries of novel compounds. The potential for intramolecular cyclization further expands the accessible chemical space to include valuable heterocyclic systems like benzothiophenes. This guide has outlined the foundational principles and provided actionable protocols to empower scientists in their pursuit of new materials and therapeutics derived from this versatile scaffold.

References

-

Zhao, G., Alami, M., & Provot, O. (2017). Synthesis and functionalization of 3-bromo-2-(2-chlorovinyl)benzothiophenes as molecular tools. RSC Advances, 7(73), 46007–46013. [Link]

- Patent WO2003022800A1. Method for producing 3-bromomethylbenzoic acids.

-

Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2023). International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. (Year N/A). International Journal for Research in Applied Science and Engineering Technology. [Link]

-

Zhao, G., Alami, M., & Provot, O. (2017). Synthesis and functionalization of 3-bromo-2-(2-chlorovinyl)benzothiophenes as molecular tools. RSC Advances. [Link]

-

(2021). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. ResearchGate. [Link]

-

Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (2018). PubMed Central. [Link]

-

Recent developments in synthetic methods for benzo[b]heteroles. (2016). RSC Publishing. [Link]

-

Asymmetric induction and configurational correlations in oxidations at sulphur. Part V. Oxidations of optically active esters of o-(methylthio)benzoic acid by achiral peroxy-acids. (1971). Journal of the Chemical Society C: Organic. [Link]

-

2-(Methylthio)benzoic acid. PubChem. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2020). RSC Publishing. [Link]

-

Proposed oxidation pathway for the 2Cl-4F-BA benzoic acid... (2013). ResearchGate. [Link]

-

DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. (2018). Organic & Biomolecular Chemistry. [Link]

-

Supporting Information Direct formation of amide/peptide bonds from carboxylic acids. (2023). The Royal Society of Chemistry. [Link]

-

Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

-

Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. (2021). ChemRxiv. [Link]

-

Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. (2022). ResearchGate. [Link]

-

Suzuki cross-coupling reaction. (2020). YouTube. [Link]

-

Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. (1987). Journal of Pharmaceutical Sciences. [Link]

-

Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. (2016). ResearchGate. [Link]

-

Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]

-

Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). National Institutes of Health. [Link]

-

Oxidation of dibenzothiophene by hydrogen peroxide or monopersulfate and metal–sulfophthalocyanine catalysts. (2003). New Journal of Chemistry. [Link]

-

An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Medicinal Chemistry. [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2020). PubMed Central. [Link]

Sources

- 1. Recent developments in synthetic methods for benzo[ b ]heteroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00219F [pubs.rsc.org]

- 2. DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. hepatochem.com [hepatochem.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Asymmetric induction and configurational correlations in oxidations at sulphur. Part V. Oxidations of optically active esters of o-(methylthio)benzoic acid by achiral peroxy-acids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. Oxidation of dibenzothiophene by hydrogen peroxide or monopersulfate and metal–sulfophthalocyanine catalysts: an easy access to biphenylsultone or 2-(2′-hydroxybiphenyl)sulfonate under mild conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijarsct.co.in [ijarsct.co.in]

- 11. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the methylthio group in 3-Bromo-2-(methylthio)benzoic acid

An In-depth Technical Guide to the Reactivity of the Methylthio Group in 3-Bromo-2-(methylthio)benzoic Acid

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, halogenated and sulfur-containing aromatic carboxylic acids serve as versatile scaffolds and key intermediates. 3-Bromo-2-(methylthio)benzoic acid is a prime example of such a molecule, incorporating a trifecta of functional groups—a carboxylic acid, a bromine atom, and a methylthio group—each contributing to a unique and complex reactivity profile. This guide provides an in-depth analysis of the chemical behavior of the methylthio (-SMe) group within this specific molecular architecture. As Senior Application Scientists, our goal is to move beyond mere procedural descriptions, offering a narrative grounded in mechanistic causality and field-proven insights for researchers, chemists, and drug development professionals.

The Electronic and Steric Landscape

The reactivity of any functional group is profoundly influenced by its immediate electronic and steric environment. In 3-Bromo-2-(methylthio)benzoic acid, the interplay between the three substituents on the aromatic ring dictates the behavior of the methylthio sulfur atom.

-

Methylthio Group (-SMe): The sulfur atom, with its available lone pairs, acts as a resonance-donating group (+M effect). This donation of electron density into the π-system of the benzene ring increases the nucleophilicity of the ring, particularly at the ortho and para positions. Consequently, the methylthio group is classified as an activating, ortho, para-director in electrophilic aromatic substitution.[1]

-

Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing (-I and -M effects) and is a deactivating, meta-director.[2][3] Its presence reduces the overall electron density of the ring, making electrophilic substitution more difficult.

-

Bromine Atom (-Br): Halogens present a classic case of competing electronic effects. While inductively electron-withdrawing (-I effect), they are also capable of resonance donation (+M effect) via their lone pairs. The inductive effect typically dominates, making halogens deactivating groups. However, the resonance effect still directs incoming electrophiles to the ortho and para positions.[2][3]

The ortho-disposition of these three groups creates significant steric and electronic tension. The bulky bromine atom and the carboxylic acid group flank the methylthio group, which can sterically hinder the approach of reagents to the sulfur atom.[4] Electronically, the withdrawing nature of the adjacent -COOH and -Br groups tempers the nucleophilicity of the sulfur, a critical factor in its reactions.

Caption: Logical relationship of functional groups and their influence on reactivity.

Core Reactivity of the Methylthio Group

The sulfur atom of the methylthio group is the primary hub of reactivity, capable of undergoing oxidation, alkylation, and participating in metal-catalyzed transformations.

Oxidation to Sulfoxide and Sulfone